molecular formula C19H17ClN2O3 B2967007 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-57-3

5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2967007
CAS No.: 902254-57-3
M. Wt: 356.81
InChI Key: LOVUNNWXNSWPSS-UHFFFAOYSA-N
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Description

The compound 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one belongs to the benzoxazolone class, characterized by a fused bicyclic structure with a lactam ring.

Properties

IUPAC Name

5-chloro-3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c20-14-7-8-17-16(12-14)22(19(24)25-17)11-9-18(23)21-10-3-5-13-4-1-2-6-15(13)21/h1-2,4,6-8,12H,3,5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVUNNWXNSWPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves a multi-step process:

  • Formation of the benzo[d]oxazol-2(3H)-one core: : This is usually achieved through the cyclization of ortho-aminophenol derivatives with carbonyl compounds.

  • Introduction of the 3,4-dihydroquinoline moiety: : This step involves the reaction of the benzo[d]oxazol-2(3H)-one intermediate with a suitable quinoline precursor under conditions that promote the formation of the desired linkage.

  • Chlorination: : The chloro group is introduced using chlorinating agents like thionyl chloride or phosphorus oxychloride, often under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production methods would scale up these laboratory procedures, utilizing large-scale reactors and continuous flow techniques to optimize yield and purity. Advanced purification techniques like crystallization and chromatography are employed to ensure the compound meets the required specifications for use in research and application.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the quinoline and benzooxazole rings, leading to various oxidative products.

  • Reduction: : Reduction reactions can modify the functional groups, such as reducing ketones to alcohols or altering the quinoline ring structure.

  • Substitution: : Various substitution reactions can be employed, particularly nucleophilic substitutions at the chloro group.

Common Reagents and Conditions

  • Oxidation: : Using reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

  • Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Conducting nucleophilic substitution with amines or thiols under appropriate conditions to introduce new functional groups.

Major Products

  • Oxidation Products: : Quinoline N-oxides or benzo[d]oxazole derivatives.

  • Reduction Products: : Reduced quinoline or hydroxy derivatives.

  • Substitution Products: : Various amine or thiol substituted products.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is used as a precursor or intermediate in the synthesis of more complex molecules

Biology

The compound's unique structure makes it a candidate for exploring biological interactions, such as binding studies with proteins or enzymes. Its potential for modification also makes it useful in designing molecules for specific biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for potential therapeutic applications. Its ability to interact with different biological pathways opens avenues for research into treatments for various diseases, including cancer and infectious diseases.

Industry

Industrial applications may include its use in the synthesis of materials with specific properties, such as catalysts or advanced polymers, where its unique reactivity and structure can be leveraged.

Mechanism of Action

The exact mechanism of action for 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one depends on its application. Generally, it might exert effects through:

  • Binding to molecular targets: : Such as enzymes or receptors, altering their function.

  • Pathway modulation: : Affecting biological pathways by inhibiting or activating specific proteins, leading to changes in cellular processes.

  • Interference with cellular functions: : Through interactions with DNA, RNA, or other biomolecules, impacting cell growth, division, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoxazolone Family

Key Compounds and Their Features
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Reference
Target Compound 5-Cl, 3-(3-(3,4-dihydroquinolinyl)-3-oxopropyl) ~414.88* IR: C=O (1649 cm⁻¹), C-Cl (726 cm⁻¹); ¹H-NMR: δ 6.76–8.01 (Ar-H), 2.53 (CH₃)
5-Chloro-3-[(4-substituted-5-thioxo-triazol-3-yl)methyl]benzo[d]oxazol-2(3H)-one (2a-e) 5-Cl, triazole-thione linker ~350–400 IR: C=S (1275 cm⁻¹), NH (3307 cm⁻¹); ¹³C-NMR: δ 165 (C=O), 238 (C=S)
3-(3-(Piperazinyl)propyl)benzo[d]oxazol-2(3H)-one derivatives (5i, 5k) Piperazine linkers (C4 or C5 alkyl chains), benzoxazolone/benzothiazolone cores ~450–500 ¹H-NMR: δ 2.73–2.78 (piperazine-H), 4.73 (CH₂); HRMS: m/z [M+H⁺] 450.2 (calc.)
5-Chloro-3-(pyrrolidin-1-ylmethyl)benzo[d]oxazol-2(3H)-one 5-Cl, pyrrolidine-CH₂ linker ~280.72 IR: 2976 cm⁻¹ (CH₂); ¹H-NMR: δ 4.73 (CH₂), 2.73–2.78 (pyrrolidine-H)
3,6-Dibenzhydryl-5-chlorobenzo[d]oxazol-2(3H)-one (4b) 5-Cl, dibenzhydryl groups at C3 and C6 ~480.98 ¹H-NMR: δ 7.37 (naphthalene-H), 6.81–7.25 (Ar-H); MS: m/z 328 [M+H⁺]

*Molecular weight calculated based on empirical formula.

Acetylcholinesterase (AChE) Inhibition
  • Target Compound: The dihydroquinolinyl group may enhance binding to AChE’s peripheral anionic site, similar to pyrrolidine-linked derivatives (IC₅₀ ~10 µM) .
  • Pyrrolidine Derivative : Exhibited 84% inhibition at 100 µM, attributed to the basic nitrogen in pyrrolidine facilitating enzyme interaction .
Structural Impact on Solubility and Bioavailability
  • Piperazinyl Derivatives: Increased water solubility due to the polar piperazine linker, contrasting with the lipophilic dihydroquinolinyl group in the target compound .
  • Thiosemicarbazide Derivatives (2a-e) : The C=S group improves membrane permeability but reduces metabolic stability compared to C=O-containing analogues .

Spectral and Analytical Data

IR and NMR Signatures
  • C=O Stretching : All benzoxazolone derivatives show peaks at 1649–1777 cm⁻¹, confirming lactam ring integrity .
  • Aromatic Protons : δ 6.76–8.01 ppm in ¹H-NMR, consistent across analogues .
  • CH₂ Linkers : δ 4.64–4.73 ppm for methylene groups adjacent to heterocycles .

Biological Activity

5-Chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

The compound features a complex structure that includes a chloro group, a benzo[d]oxazole moiety, and a dihydroquinoline segment. These structural components may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antioxidant Activity : Many derivatives of benzodiazepines and related compounds have shown significant antioxidant properties. For instance, studies have demonstrated that certain derivatives can reduce oxidative stress in neuronal cell lines by decreasing reactive oxygen species (ROS) levels and improving mitochondrial membrane potential .
  • Neuroprotective Effects : Compounds within this chemical class have been evaluated for neuroprotective effects against oxidative stress-induced damage in neuronal cells. For example, some derivatives have shown efficacy in protecting SH-SY5Y cells from hydrogen peroxide-induced apoptosis .
  • Anticancer Activity : The benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Notably, compounds similar to this compound have been tested against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells, showing promising results .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Oxidative Stress : By scavenging free radicals and enhancing cellular antioxidant defenses, the compound may protect cells from oxidative damage.
  • Modulation of Apoptotic Pathways : The ability to influence apoptotic markers such as caspase-3 levels suggests that the compound may affect programmed cell death pathways, particularly in cancer cells .

Case Study 1: Neuroprotective Evaluation

In a study evaluating the neuroprotective properties of related compounds, it was found that certain derivatives significantly reduced lipid peroxidation and improved glutathione levels in SH-SY5Y cells exposed to oxidative stress. This suggests that this compound may possess similar protective qualities .

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the cytotoxic effects of benzoxazole derivatives against various cancer cell lines. The results indicated that specific compounds exhibited significant growth inhibition in MCF-7 and A549 cells, with IC50 values suggesting potent anticancer activity .

Data Tables

Activity Type Cell Line Effect Observed Reference
AntioxidantSH-SY5YReduced ROS levels
NeuroprotectionSH-SY5YDecreased apoptosis
CytotoxicityMCF-7Inhibition of growth
CytotoxicityA549Inhibition of growth

Q & A

Q. What synthetic methodologies are optimal for preparing 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one?

  • Methodological Answer : A multi-step synthesis involving nucleophilic substitution and coupling reactions is commonly employed. For example, benzoxazolone derivatives can be synthesized via condensation of 5-chloro-1,3-benzoxazol-2(3H)-one with propyl-linked intermediates under reflux conditions using catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Characterization requires HPLC for purity validation (>95%) and NMR (¹H/¹³C) for structural confirmation, particularly to verify the linkage between the benzoxazolone and dihydroquinoline moieties .

Q. How can researchers validate the antimicrobial activity of this compound?

  • Methodological Answer : Use standardized agar dilution or broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, alongside antifungal screens (e.g., C. albicans). Minimum inhibitory concentration (MIC) values should be compared to azole-class reference drugs (e.g., fluconazole). Ensure solvent controls (DMSO ≤1%) to avoid false positives .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for benzoxazolone-dihydroquinoline hybrids?

  • Methodological Answer : Discrepancies in molecular conformation (e.g., coplanarity vs. twisted structures) can arise from nonclassical C-H···O/N interactions, as observed in related compounds . Employ single-crystal X-ray diffraction (SCXRD) with high-resolution detectors (e.g., CCD or PILATUS) to resolve torsional angles. Pair with DFT calculations (B3LYP/6-31G**) to model electronic environments and validate experimental data .

Q. How to design experiments for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer : Use a split-plot factorial design to systematically modify substituents:
  • Independent variables : Chlorine position (e.g., 5-chloro vs. 6-chloro), dihydroquinoline oxidation state.
  • Dependent variables : Bioactivity (MIC), solubility (logP via shake-flask method), and metabolic stability (hepatic microsome assays).
    Statistical analysis (ANOVA with Tukey’s post-hoc) identifies key functional groups .

Q. What computational approaches predict environmental fate and biodegradation pathways?

  • Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate persistence (t½ in soil/water) and bioaccumulation potential (BCF). For mechanistic insights, use Gaussian-based molecular dynamics to simulate hydrolysis or photodegradation pathways under varied pH/UV conditions . Experimental validation via LC-MS/MS can identify degradation byproducts .

Data Contradiction Analysis

Q. How to address conflicting reports on hydrogen bonding in benzoxazolone derivatives?

  • Methodological Answer : While some studies report absence of classical H-bonds in benzoxazolones, nonclassical interactions (e.g., C-H···O/N) may dominate . Use temperature-dependent IR spectroscopy to detect weak interactions. Compare with SCXRD-derived Hirshfeld surfaces to map interaction frequencies .

Experimental Design Recommendations

  • Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .
  • Biological Assays : Include cytotoxicity screens (e.g., MTT assay on HEK-293 cells) to differentiate antimicrobial efficacy from nonspecific toxicity .
  • Synthetic Optimization : Replace traditional coupling agents (DCC) with greener alternatives (e.g., polymer-supported carbodiimides) to improve atom economy .

Key Data from Literature

PropertyValue/TechniqueReference
Antimicrobial MIC 8–32 µg/mL (bacterial strains)
LogP 2.7 (shake-flask, pH 7.4)
Crystal System Monoclinic, space group P2₁/c

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